molecular formula C7H4Br2ClF B1529646 3-Bromo-6-chloro-2-fluorobenzyl bromide CAS No. 886615-32-3

3-Bromo-6-chloro-2-fluorobenzyl bromide

Cat. No.: B1529646
CAS No.: 886615-32-3
M. Wt: 302.36 g/mol
InChI Key: NXGGPRJWFMRICP-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF . It is a colorless to white to yellow liquid or semi-solid or solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, and 1 fluorine atom in the molecule.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 302.37 . It is stored in an inert atmosphere at 2-8°C . The physical form is a colorless to white to yellow liquid or semi-solid or solid .

Scientific Research Applications

Enzyme Inhibition

One study explored the differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. The research demonstrated how these analogues vary from acting as normal substrates to acting as potent competitive inhibitors. The study's findings are significant for understanding the mechanistic fate of such compounds in biological systems and their potential as enzyme inhibitors (Reynolds et al., 1988).

Corrosion Inhibition

Another application area for related compounds is in the inhibition of corrosion. For example, an imidazolium-based ionic liquid, which shares a structural similarity with the compound of interest, has been shown to act as an efficient and green corrosion inhibitor for mild steel in acidic solutions. This study underscores the potential of halogenated benzyl compounds in corrosion protection strategies, contributing to the development of more sustainable corrosion inhibitors (Bhaskaran et al., 2019).

Organic Synthesis

In organic synthesis, compounds like 3-Bromo-6-chloro-2-fluorobenzyl bromide serve as versatile intermediates. One study detailed the synthesis of o- and p-[18F]fluorobenzyl bromides and their application in the preparation of labeled neuroleptics. This work highlights the role of such compounds in the synthesis of radiolabeled compounds for medical imaging, demonstrating their importance in the development of diagnostic tools (Hatano et al., 1991).

Photophysical Studies

Halogenated benzyl bromides are also used in photophysical studies to understand the behavior of complex molecular systems. For instance, a study on the dual emission and mechanofluorochromism of a V-shaped π-system demonstrated the utility of such compounds in investigating the optical properties of advanced materials. These findings are crucial for the development of new materials with specific photophysical properties (Nishida et al., 2016).

Environmental Tracers

In environmental science, fluorobenzoates, which are structurally related to the compound of interest, have been utilized as nonreactive tracers in soil and groundwater studies. This application is vital for understanding the transport and fate of chemicals in the environment, contributing to better water resource management and pollution assessment (Bowman & Gibbens, 1992).

Safety and Hazards

3-Bromo-6-chloro-2-fluorobenzyl bromide is classified as dangerous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that benzylic halides, a class of compounds to which this molecule belongs, typically react with nucleophiles in organic synthesis .

Mode of Action

The mode of action of 3-Bromo-6-chloro-2-fluorobenzyl bromide involves its interaction with nucleophiles. The bromine atoms attached to the benzyl group make it highly reactive, allowing it to participate in various organic reactions . For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .

Biochemical Pathways

It’s worth noting that benzylic halides are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by factors such as temperature, pH, and the presence of other reactive species. It’s also worth noting that this compound is a hazardous material that can cause burns and eye damage , so it should be handled with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

3-Bromo-6-chloro-2-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme active sites, altering their activity and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the levels of certain metabolites. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under inert atmosphere at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as tissue damage or organ dysfunction, may occur at high doses . Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and elimination. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall impact of the compound on cellular function and organismal health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For example, the compound may be transported into specific cellular compartments or tissues where it can exert its effects on target biomolecules .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with target biomolecules, influencing its overall biological effects .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGGPRJWFMRICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240296
Record name 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886615-32-3
Record name 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886615-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add phosphorous tribromide (1.8 mL, 19.2 mmol) to (3-bromo-6-chloro-2-fluoro-phenyl)methanol (Preparation 8) (4.6 g, 19 mmol) in dichloromethane (50 mL) at 0° C. Stir for 20 minutes. Add the reaction mixture into ice and water. Extract with dichloromethane (100 mL), dry with magnesium sulfate, filter and evaporate solvent under reduced pressure. Purify the residue by biotage chromatography to yield the product to give 1.7 g (30%) of the title compound as a white solid. 1HNMR (CDCl3) 7.48-7.44 (m, 1H), 7.14-7.11 (m, 1H), 4.62-4.61(m, 2H).
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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